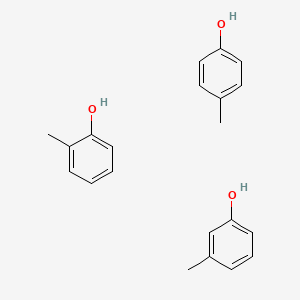![molecular formula C16H13NO4 B1219867 9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione CAS No. 380827-92-9](/img/structure/B1219867.png)
9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione
Vue d'ensemble
Description
9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione is a complex organic compound belonging to the isoquinoline alkaloid family. This compound is characterized by its unique structure, which includes a benzo[g]isoquinoline core with hydroxy, methoxy, and methyl substituents. Isoquinoline alkaloids are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione typically involves multi-step organic reactions
Formation of Isoquinoline Core: The isoquinoline core can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃).
Substitution Reactions: The hydroxy and methoxy groups are introduced through electrophilic aromatic substitution reactions. For instance, the methoxy group can be added using methanol in the presence of a strong acid like sulfuric acid (H₂SO₄).
Methylation: The methyl groups are typically introduced via Friedel-Crafts alkylation using methyl chloride (CH₃Cl) and a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, 9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Studies have shown that it may possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases.
Industry
Industrially, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione involves its interaction with specific molecular targets within cells. It can bind to enzymes, receptors, and other proteins, modulating their activity and influencing cellular pathways.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes such as energy production and signal transduction.
Receptors: By binding to receptors on the cell surface, it can alter cell signaling and communication, leading to changes in cell behavior and function.
Pathways: The compound can influence pathways related to inflammation, oxidative stress, and apoptosis, contributing to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Berberine: Another isoquinoline alkaloid with antimicrobial and anticancer properties.
Papaverine: An isoquinoline derivative used as a vasodilator in medical treatments.
Sanguinarine: Known for its anti-inflammatory and antimicrobial activities.
Uniqueness
9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
9-hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-7-4-9-11(6-17-7)16(20)13-10(15(9)19)5-12(21-3)8(2)14(13)18/h4-6,18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBBISRTVGXTLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=O)C3=C(C(=C(C=C3C2=O)OC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348433 | |
| Record name | benz[g]isoquinoline-5,10-dione, 9-hydroxy-7-methoxy-3,8-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380827-92-9 | |
| Record name | benz[g]isoquinoline-5,10-dione, 9-hydroxy-7-methoxy-3,8-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,4-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B1219788.png)










